Naphthalene, 7-methyl-1-(1-methylethyl)-
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Overview
Description
It is a derivative of naphthalene, where a methyl group and an isopropyl group are substituted at the 1 and 7 positions, respectively . This compound is part of the larger family of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 7-methyl-1-(1-methylethyl)- can be achieved through several methods. One common approach involves the alkylation of naphthalene using methyl and isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. For example, Friedel-Crafts alkylation using aluminum chloride as a catalyst can be employed to introduce the methyl and isopropyl groups onto the naphthalene ring . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 7-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the aromatic ring to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Concentrated sulfuric acid for sulfonation; nitric acid for nitration.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Naphthalene, 7-methyl-1-(1-methylethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of naphthalene, 7-methyl-1-(1-methylethyl)- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes . The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, simpler in structure with no alkyl substitutions.
1-Methylnaphthalene: Similar but lacks the isopropyl group.
2-Methylnaphthalene: Methyl group at a different position, leading to different chemical properties.
Uniqueness
Naphthalene, 7-methyl-1-(1-methylethyl)- is unique due to the specific positioning of its methyl and isopropyl groups, which influence its reactivity and interactions. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
66577-17-1 |
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Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
7-methyl-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h4-10H,1-3H3 |
InChI Key |
IALOQWWBBPIKBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C(C)C)C=C1 |
Origin of Product |
United States |
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